Stanolone benzoate

Description

Contextualizing Stanolone Benzoate (B1203000) within Steroid Biochemistry

Stanolone benzoate is classified as a steroid ester and a 3-oxo-5alpha-steroid. nih.govchemicalbook.com It is a synthetic derivative of dihydrotestosterone (B1667394) (DHT), a potent androgenic metabolite of testosterone (B1683101). drugbank.compharmacompass.comchemicalbook.com The parent compound, stanolone (also known as androstanolone), is formed through the reduction of testosterone by the enzyme 5-alpha-reductase. pharmacompass.comchemicalbook.com Unlike testosterone, stanolone and its esters like benzoate cannot be converted to estradiol (B170435), making them pure androgenic steroids. drugbank.comchemicalbook.com The addition of the benzoate ester to the stanolone molecule modifies its properties, a common practice in medicinal chemistry to influence a compound's activity and release characteristics.

Overview of this compound's Significance in Biomedical Research

The significance of this compound in biomedical research lies in its utility as a tool to investigate the mechanisms of androgens. Animal models are crucial in biomedical research to understand disease pathophysiology and to test new therapeutic alternatives before human trials. nih.gov In this context, compounds like this compound are used in laboratory settings to explore the role of androgens in various biological processes. nih.gov For instance, research has been conducted on the morphometric analysis of cortical bone and adrenal compartments in animal models exposed to sustained delivery of anabolic agents. ncats.io Furthermore, this compound has been identified in in-silico studies exploring the potential of various phytochemicals against proteins associated with viruses. scielo.org.mx

Chemical and Physical Properties

This compound is characterized by the following chemical and physical properties:

| Property | Value |

| Molecular Formula | C26H34O3 |

| Molecular Weight | 394.5 g/mol |

| CAS Number | 1057-07-4 |

| Melting Point | 155 °C |

| Boiling Point (Predicted) | 505.6±43.0 °C |

| Density (Predicted) | 1.14±0.1 g/cm3 |

| Solubility | DMSO: 5 mg/mL (12.67 mM); Ethanol: 2.5 mg/mL (6.34 mM) |

| Data sourced from multiple references. glpbio.comnih.govchemicalbook.comcymitquimica.com |

Research Findings

Academic research involving this compound has explored its thermal stability and its interactions in molecular docking studies.

Thermal Stability Analysis

In a study evaluating the thermal stability of various doping compounds for gas chromatography-mass spectrometry (GC-MS) analysis, stanolone-17 benzoate was among the substances investigated. The study found that esterified anabolic steroids like this compound exhibited a distinct melting peak followed by an exothermic peak, indicating oxidative degradation at higher temperatures. researchgate.net

| Compound | Observed Melting Point (°C) | Exothermic Peak (°C) |

| Stanolone-17 benzoate | 198.0 | 297 |

| Data from a study on the thermal stability of doping compounds. researchgate.net |

Molecular Docking Studies

In an in-silico study investigating phytochemicals against the clathrin protein associated with COVID-19, this compound was one of the compounds analyzed. The research reported that this compound formed a hydrogen bond with the MET32 residue of the B chain of the protein, with a bond length of 2.125 Å and a binding energy of -9.61 Kcal/mol. scielo.org.mx

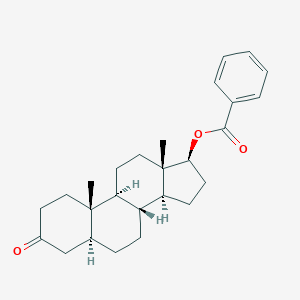

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,18,20-23H,8-16H2,1-2H3/t18-,20-,21-,22-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDZDAPCWHIIKB-LVYWIKMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0036502 | |

| Record name | Dihydrotestosterone benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057-07-4 | |

| Record name | Dihydrotestosterone benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1057-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stanolone benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001057074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ermalone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrotestosterone benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-17-β-hydroxyandrostan-3-one benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANOLONE BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T74307G2D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Stanolone Benzoate Action

Androgen Receptor Agonism and Downstream Signaling Pathways

Stanolone benzoate's primary mechanism of action is centered on its role as a potent agonist of the androgen receptor (AR), a member of the steroid receptor superfamily of transcription factors. oup.com The active component, stanolone (also known as androstanolone or dihydrotestosterone (B1667394), DHT), demonstrates a high binding affinity for the human androgen receptor. genecards.org This affinity is significantly greater than that of testosterone (B1683101).

The dynamics of ligand binding are crucial for receptor activation. Stanolone's affinity (Kd) for the human AR is approximately 0.25 to 0.5 nM, which is about two to three times higher than that of testosterone (Kd = 0.4 to 1.0 nM). genecards.org Furthermore, the dissociation rate of stanolone from the AR is roughly five times slower than that of testosterone, indicating a more stable and prolonged ligand-receptor interaction. genecards.org This strong binding and slow dissociation contribute to its potent androgenic effects. The EC50 of stanolone for AR activation is approximately 0.13 nM, making it about five times more potent than testosterone (EC50 = 0.66 nM). genecards.org

Upon binding stanolone, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates from the cytoplasm into the nucleus. genecards.orgpnas.org Inside the nucleus, the receptor dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes. oup.compnas.org This binding event initiates the recruitment of coactivator and corepressor proteins, which in turn modulates the transcription of androgen-responsive genes. genecards.org

Interactive Table 1: Comparative Binding Dynamics for the Androgen Receptor

| Ligand | Binding Affinity (Kd) | Activation Potency (EC50) | Key Characteristics |

|---|---|---|---|

| Stanolone (DHT) | 0.25 - 0.5 nM | 0.13 nM | High affinity, slow dissociation rate. genecards.org |

| Testosterone | 0.4 - 1.0 nM | 0.66 nM | Lower affinity and faster dissociation compared to Stanolone. genecards.org |

Gene Regulation and Transcriptional Modulations

As a ligand-activated transcription factor, the stanolone-AR complex directly regulates the expression of a wide array of genes critical for various physiological processes. genecards.orgwikipedia.org The main function of the androgen receptor is to act as a DNA-binding transcription factor that controls gene expression. wikipedia.org The binding of the AR dimer to an ARE forms a protein condensate that, along with other coregulators, facilitates rapid and specific gene regulation. wikipedia.org

Research has identified numerous genes whose transcription is modulated by stanolone (DHT). These genes are involved in cell proliferation, development, and metabolism. For instance, in skeletal muscle, androgens acting via the AR can repress the expression of myogenin and the ubiquitin ligase Fbxo32, while increasing the expression of genes that maintain myoblasts in a proliferative state, such as Tceal7 and Igf2. nih.gov In prostate cells, DHT has been shown to increase the levels of downstream target genes including cyclin D1, FK506-binding protein 5 (FKBP5), and matrix metalloproteinase 2 (MMP2). researchgate.net

Furthermore, the androgen receptor can regulate its own expression. Studies have shown that DHT treatment can increase the expression of the AR gene itself in human skeletal muscle cells, indicating a positive feedback loop where the ligand enhances the availability of its own receptor. oup.com This modulation occurs through AR binding to novel sites within the AR gene. oup.com The transcriptional activity is also influenced by dynamic changes in the methylation patterns of DNA at the regulatory elements of target genes following hormone stimulation. oncotarget.com

Interactive Table 2: Examples of Genes Regulated by Stanolone (DHT) via the Androgen Receptor

| Gene | Function | Effect of Stanolone | Tissue/Cell Type |

|---|---|---|---|

| AR | Androgen Receptor | Upregulation oup.com | Skeletal Muscle oup.com |

| Cyclin D1 | Cell Cycle Regulation | Upregulation researchgate.net | Prostate researchgate.net |

| FKBP5 | Protein Folding, Receptor Signaling | Upregulation researchgate.net | Prostate researchgate.net |

| Myogenin | Myoblast Differentiation | Repression nih.gov | Skeletal Muscle nih.gov |

| Fbxo32 | Protein Ubiquitination, Muscle Atrophy | Repression nih.gov | Skeletal Muscle nih.gov |

| KLK3 (PSA) | Serine Protease | Upregulation nih.gov | Prostate Cancer Cells nih.gov |

| MYOM1 | Myofibril Assembly (Myomesin-1) | Upregulation oup.com | Skeletal Muscle oup.com |

Estrogen Receptor Interactions and Modulation

Competitive Binding and Estrogenic Inhibition Mechanisms

While stanolone is primarily an androgen, its interactions with estrogen signaling pathways are complex. Some reports indicate that stanolone benzoate (B1203000) can bind to the estrogen receptor and inhibit the production of estradiol (B170435). biosynth.com However, the direct binding affinity of stanolone itself for estrogen receptors (ERα and ERβ) is generally low compared to its affinity for the AR.

A more significant mechanism of estrogenic modulation occurs indirectly through stanolone's metabolites. Dihydrotestosterone can be converted into 5α-androstane-3β,17β-diol (3β-diol). This metabolite, unlike its precursor, has a weak affinity for the AR but binds to and activates estrogen receptor-β (ER-β). This activation can, in turn, regulate the expression of specific genes, such as the oxytocin (B344502) gene, through an ER-β-dependent pathway. This represents an indirect pathway by which stanolone can exert effects typically associated with estrogenic signaling, modulating cellular function in tissues where ER-β is the predominant estrogen receptor.

Anti-inflammatory Pathways and Molecular Targets

This compound has been noted to possess anti-inflammatory properties. biosynth.com The anti-inflammatory activities of steroid hormones are well-documented, though the mechanisms can be complex and varied. pnas.org For many steroids, this action is attributed to the repression of pro-inflammatory genes through interaction with their respective receptors. pnas.org

Inhibition of Fatty Acid Synthesis Mechanisms

One of the proposed molecular mechanisms for the anti-inflammatory effects of this compound is the inhibition of fatty acid synthesis. biosynth.com The de novo synthesis of fatty acids is catalyzed by the multi-enzyme protein complex known as fatty acid synthase (FAS). wikipedia.org The FAS system is responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA through a series of enzymatic reactions. wikipedia.org

Inhibition of this pathway can have significant cellular effects, as fatty acids are crucial for membrane biogenesis, energy storage, and the production of signaling molecules. The process of fatty acid synthesis involves several distinct enzymatic domains, each representing a potential target for inhibition. For instance, some inhibitors target the ketoacyl synthase (KS) domain, which is responsible for the initial condensation reaction, while others may target the thioesterase (TE) domain, which releases the final palmitate product. patsnap.com

While direct, potent inhibition of the FAS complex by stanolone is not extensively characterized, related compounds offer insight into possible mechanisms. Benzoate derivatives have been shown to inhibit fatty acid biosynthesis in hepatocytes, with a proposed action at the level of acetyl-CoA carboxylase, the enzyme that produces the FAS substrate malonyl-CoA. nih.gov This suggests the benzoate moiety of the this compound molecule could contribute to this effect. Additionally, this compound has been contextually linked with inhibitors of FabI, an enzyme critical to fatty acid biosynthesis, suggesting a potential area for its activity. biosynth.com The inhibition of fatty acid synthesis can lead to profound metabolic dysregulation and, in some contexts, mitochondrial-mediated cell death, highlighting the importance of this pathway as a therapeutic target. plos.org

Interactive Table 3: Enzymatic Domains of the Fatty Acid Synthase (FAS) Complex as Potential Inhibitory Targets

| Domain | Abbreviation | Function in Fatty Acid Synthesis |

|---|---|---|

| Ketoacyl Synthase | KS | Condenses acetyl-CoA and malonyl-CoA to initiate chain elongation. patsnap.com |

| Malonyl/acetyl-transferase | MAT | Transfers acyl groups to the acyl carrier protein. |

| Dehydratase | DH | Removes a water molecule from the growing fatty acid chain. wikipedia.org |

| Enoyl Reductase | ER | Reduces a double bond in the enoyl intermediate. wikipedia.org |

| Ketoacyl Reductase | KR | Reduces the beta-keto group to a beta-hydroxy group. wikipedia.org |

| Acyl Carrier Protein | ACP | Carries the growing fatty acid chain between enzymatic domains. wikipedia.org |

| Thioesterase | TE | Cleaves the completed fatty acid (palmitate) from the ACP. patsnap.com |

Prostaglandin (B15479496) Synthesis Inhibition Pathways

While direct studies on this compound's effect on prostaglandin synthesis are not extensively detailed in the provided search results, the mechanism of related compounds offers insight. Glucocorticoids, for instance, are known to inhibit the release of prostaglandin E (PGE) by limiting the availability of the substrate, arachidonic acid, for prostaglandin biosynthesis. nih.gov They can reduce PGE release from inflamed synovial tissue by a significant margin. nih.gov For example, corticosterone (B1669441) acetate (B1210297), dexamethasone (B1670325), and prednisone (B1679067) have been shown to decrease PGE release by 33% after one hour and 55% after four hours of incubation. nih.gov This is achieved by reducing the PGE content within the tissue. nih.gov This inhibitory action can be counteracted by the addition of exogenous arachidonic acid. nih.gov

It is important to note that not all steroids exhibit this effect; aldosterone (B195564) and progesterone (B1679170) have been shown to have no impact on PGE release. nih.gov The anti-inflammatory drug phenylbutazone (B1037) also works by inactivating cyclooxygenases and prostacyclin synthase, which in turn reduces prostaglandin production and subsequent tissue inflammation. ncats.io

Mineralocorticoid Receptor Activity

Stanolone, the active form of this compound, is known to interact with the mineralocorticoid receptor. drugbank.comdrugbank.com However, the specific nature of this interaction as an agonist or antagonist is not clearly defined in the available literature. Other steroids, such as spironolactone, act as orally active antagonists of the aldosterone mineralocorticoid receptor, with a reported IC50 of 24 nM. medchemexpress.com

Enzyme Modulation: 17-beta-Hydroxysteroid Dehydrogenase Type 1 Interactions

This compound's active metabolite, stanolone (dihydrotestosterone or DHT), interacts with 17-beta-hydroxysteroid dehydrogenase type 1 (17β-HSD1). drugbank.comdrugbank.com This enzyme is crucial as it catalyzes the final step in the synthesis of active estrogens, converting estrone (B1671321) (E1) into the more potent estradiol (E2). rcsb.orgnih.gov This process is significant in the context of estrogen-dependent diseases like breast cancer. plos.org

Interestingly, 17β-HSD1 not only produces E2 but also inactivates DHT. nih.gov The inhibition of 17β-HSD1 has been shown to suppress the breakdown of DHT. nih.gov Structural analysis of the 17β-HSD1/DHT complex has revealed that DHT can bind in both a normal and a reverse orientation, with the reverse mode being preferred due to stronger interactions. nih.gov This dual action of 17β-HSD1—producing a growth-stimulatory estrogen and inactivating a growth-inhibitory androgen—makes it a significant target in breast cancer therapy. nih.gov

In Silico Modeling of Molecular Interactions

Computational methods, such as molecular docking and hydrogen bonding analysis, are instrumental in understanding the interactions of this compound at a molecular level. researchgate.netekb.eg

Molecular docking simulations have been employed to investigate the binding of this compound to various protein targets, including the clathrin protein. researchgate.netscielo.org.mx Clathrin-mediated endocytosis is a key pathway for the entry of some viruses into host cells, making clathrin an interesting therapeutic target. scielo.org.mx In one in-silico study, this compound was identified as a potential ligand for the clathrin protein. researchgate.net The binding affinity of a ligand to a protein is often evaluated based on its binding energy, where a lower binding energy indicates a more stable interaction. scielo.org.mx

Table 1: Molecular Docking Results of Selected Ligands with Clathrin Protein

| Compound Name | Binding Energy (kcal/mol) |

|---|---|

| Ammothamnine | -7.38 |

| This compound | Not explicitly stated, but identified as a potential compound based on docking. scielo.org.mx |

This table is for illustrative purposes and is based on findings from a study that screened multiple phytochemicals. scielo.org.mx The specific binding energy for this compound was not provided in the snippet.

Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions. researchgate.netharvard.edu The analysis of hydrogen bonding provides detailed insights into how a molecule like this compound or its active form, stanolone, interacts with the amino acid residues within a protein's binding site. researchgate.net For instance, in the context of 17β-HSD1, specific amino acid residues such as Ser142, Tyr155, and Lys159 are crucial for hydride transfer. nih.gov The interaction between the ligand and these residues determines the enzyme's catalytic activity. nih.gov

The number and length of hydrogen bonds can be calculated through simulations to quantify the interaction. utah.edu The PubChem database indicates that this compound has a hydrogen bond acceptor count of 3 and a donor count of 0. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Stanolone (Dihydrotestosterone, DHT) |

| Prostaglandin E (PGE) |

| Arachidonic acid |

| Corticosterone acetate |

| Dexamethasone |

| Prednisone |

| Aldosterone |

| Progesterone |

| Phenylbutazone |

| Spironolactone |

| Estrone (E1) |

| Estradiol (E2) |

| Ammothamnine |

Structure Activity Relationship Sar Studies of Stanolone Benzoate

Structural Determinants of Androgen Receptor Affinity and Potency

The affinity and potency of stanolone benzoate (B1203000) are primarily dictated by the stanolone molecule. Stanolone itself is a potent agonist of the androgen receptor (AR). wikipedia.org Key structural features of stanolone that determine its high affinity and potency include:

5α-Reduced Structure: Unlike testosterone (B1683101), stanolone lacks the C4-5 double bond, a result of the action of the enzyme 5α-reductase. chemicalbook.comwikipedia.org This structural change significantly increases its binding affinity for the androgen receptor.

3-Keto Group: The presence of a keto group at the C3 position is crucial for androgenic activity.

17β-Hydroxyl Group: The hydroxyl group at the C17β position is essential for binding to the androgen receptor. Esterification at this position, as in stanolone benzoate, creates a prodrug that releases stanolone over time. wikipedia.org

Stanolone exhibits a high affinity for the human androgen receptor, with a dissociation constant (Kd) of 0.25 to 0.5 nM, which is approximately 2 to 3 times higher than that of testosterone (Kd = 0.4 to 1.0 nM). wikipedia.orgwikipedia.org Furthermore, the dissociation of stanolone from the AR is about 5 times slower than that of testosterone, contributing to its prolonged action at the receptor level. wikipedia.orgwikipedia.org The EC50 of stanolone for AR activation is approximately 0.13 nM, making it about 5 times more potent than testosterone (EC50 = 0.66 nM). wikipedia.orgwikipedia.org

Comparative Androgenic Potency relative to Testosterone and other Androgens

In various bioassays, stanolone has demonstrated a significantly higher androgenic potency compared to testosterone, estimated to be between 2.5 to 10 times greater. wikipedia.orgwikipedia.org When administered via intramuscular injection in animal studies, androstanolone shows about 1.5 to 2.5 times the potency of testosterone. wikipedia.org The increased potency is a direct result of its higher affinity and slower dissociation from the androgen receptor. wikipedia.orgwikipedia.org

| Compound | Androgen Receptor Affinity (Kd, nM) | Androgenic Potency (relative to Testosterone) |

| Stanolone (DHT) | 0.25 - 0.5 | 2.5 - 10 times higher |

| Testosterone | 0.4 - 1.0 | 1 |

| 11-Ketotestosterone (11KT) | 80.8 | Comparable to Testosterone |

| 11-Ketodihydrotestosterone (11KDHT) | 20.4 | Comparable to DHT |

Data sourced from multiple studies. wikipedia.orgwikipedia.orgplos.org

Structural Basis for Non-Aromatization to Estradiol (B170435)

A critical aspect of stanolone's SAR is its inability to be converted into estradiol. chemicalbook.comwikipedia.org This is due to the absence of the C4-5 double bond in its A-ring. chemicalbook.com The enzyme aromatase, which catalyzes the conversion of androgens to estrogens, requires this double bond as a substrate. researchgate.netnih.gov Since stanolone is already 5α-reduced and lacks this feature, it cannot undergo aromatization. wikipedia.orgwikipedia.org This makes stanolone and its esters like this compound pure androgens, devoid of the estrogenic effects that can arise from the aromatization of other androgens like testosterone. chemicalbook.com

Conformational Analysis and Receptor Binding Site Interactions

The high affinity of stanolone for the androgen receptor is due to a precise fit within the receptor's ligand-binding domain (LBD). The 5α-reduced A-ring of stanolone provides a more planar and rigid structure compared to testosterone, allowing for a more stable interaction with the hydrophobic pocket of the AR.

Upon binding, the androgen receptor undergoes a conformational change, leading to the dissociation of heat shock proteins and subsequent dimerization. nih.gov This activated receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs), modulating the transcription of target genes. nih.gov The interaction between the N-terminal domain and the C-terminal ligand-binding domain of the AR is a crucial step in its activation. nih.gov In-silico studies have shown that this compound can form hydrogen bonds with specific amino acid residues within the binding sites of various proteins, such as MET32. scielo.org.mxscielo.org.mx

SAR in Enzyme Inhibition (e.g., 5α-Reductase)

Stanolone itself is the product of 5α-reductase activity on testosterone and therefore does not inhibit this enzyme. chemicalbook.comwikipedia.org However, understanding the SAR of compounds that do inhibit 5α-reductase provides context for the significance of the 5α-reduced structure. Inhibitors of 5α-reductase, such as finasteride (B1672673) and dutasteride, are designed to block the conversion of testosterone to the more potent DHT. biointerfaceresearch.commdpi.com These inhibitors often mimic the structure of testosterone to compete for the active site of the enzyme. mdpi.com The key residues within the 5α-reductase 2 (SRD5A2) binding pocket that interact with substrates and inhibitors include E57 and R114. biointerfaceresearch.commdpi.com The study of these inhibitors underscores the pivotal role of the 5α-reduction in androgen potency and the therapeutic potential of modulating this pathway. biointerfaceresearch.commdpi.comnih.gov

Physiological and Cellular Effects of Stanolone Benzoate and Its Metabolites

Androgenic Effects on Reproductive System Development and Function

Stanolone, and by extension its ester stanolone benzoate (B1203000), plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. immunotech.cz Its potent androgenic activity is approximately 30 times that of testosterone (B1683101) due to a higher affinity for the androgen receptor. chemicalbook.com

Stanolone is a key hormone in the embryonic development of male external genitalia, including the penis and scrotum. chemicalbook.comwikipedia.org It is also essential for the development, growth, and maintenance of the prostate gland and seminal vesicles. chemicalbook.cominchem.org Studies have shown that androgens like stanolone are critical for the normal morphogenesis of these structures. nih.gov The potent androgenic effects of stanolone are mediated through its binding to androgen receptors in these target tissues, initiating gene expression that leads to their growth and differentiation. wikipedia.orgimmunotech.cz

The maturation of male secondary sexual characteristics during puberty is heavily influenced by androgens. immunotech.czamazonaws.com Stanolone contributes to the development of features such as the growth of facial and body hair, deepening of the voice due to laryngeal enlargement, and increased sebum production. chemicalbook.comamazonaws.com These effects are a direct result of stanolone's potent interaction with androgen receptors in the respective tissues. chemicalbook.com

Androgens are indispensable for the process of spermatogenesis, the production of sperm within the testes, and the subsequent maturation of sperm in the epididymis. chemball.comfisiologiadelejercicio.com Stanolone promotes the maturation of sperm as they transit through the epididymis. chemicalbook.comchemball.com This process is critical for spermatozoa to acquire motility and the ability to fertilize an oocyte. nih.govbiorxiv.org The androgen receptor is expressed in the epithelial cells of the epididymis and is activated by androgens like stanolone, which is converted from testosterone by 5α-reductase within these cells. mdpi.com This activation is crucial for maintaining the structural and functional integrity of the epididymis, which provides the optimal environment for sperm maturation. nih.govmdpi.com However, external administration of compounds like estradiol (B170435) benzoate has been shown to disrupt spermatogenesis, highlighting the delicate hormonal balance required for this process. nih.gov

Anabolic Effects on Tissue Growth and Metabolism

Beyond its androgenic functions, stanolone benzoate exhibits anabolic properties, influencing tissue growth and metabolic processes. wikipedia.orgncats.io Anabolic steroids are known to promote tissue growth and repair. nih.gov

A key aspect of the anabolic activity of steroids is their ability to promote the retention of essential elements, reflecting a state of tissue building. Stanolone has been studied for its effects on the retention of nitrogen, potassium, phosphorus, and calcium.

A study conducted on elderly men on both high and low protein diets demonstrated that stanolone administration led to the retention of nitrogen, potassium, and phosphorus. nih.gov This indicates a promotion of protein anabolism and an increase in intracellular components. The retention of these elements is a hallmark of the anabolic state, where the body is actively building tissue. biorxiv.org

Below is a data table summarizing the conceptual findings from a study on the effects of stanolone on mineral and nitrogen retention.

| Element | Effect of Stanolone Administration | Implication |

| Nitrogen | Retention | Promotion of protein synthesis and anabolism. nih.gov |

| Potassium | Retention | Associated with increased intracellular mass and protein deposition. nih.govjci.org |

| Phosphorus | Retention | Integral component of new tissue, including protein and bone. nih.govnih.gov |

| Calcium | Retention | Suggests a positive effect on bone metabolism, potentially through increased matrix deposition. nih.govjci.org |

These metabolic studies underscore the anabolic potential of stanolone, demonstrating its role in fostering a physiological environment conducive to tissue growth and maintenance. nih.govnih.gov

Effects on Hair Follicle Biology and Sebum Production

Stanolone, the active form of this compound, is a key androgen involved in the physiology of the pilosebaceous unit, which comprises the hair follicle and its associated sebaceous gland. The compound is formed in target tissues, including hair follicles, from testosterone through the action of the enzyme 5-alpha-reductase.

The interaction between androgens and their receptors within the dermal papilla cells of hair follicles is a critical determinant of hair growth patterns. nih.gov Similarly, the binding of androgens to receptors on sebocytes, the cells that make up the sebaceous glands, directly influences the production of sebum. nih.gov Androgens like stanolone are known to have profound effects on both scalp and body hair. nih.gov In sebaceous glands, androgens can stimulate sebum production, a process implicated in the pathophysiology of acne. mdpi.com Research indicates that dihydrotestosterone (B1667394) (DHT), produced locally in the skin by type I 5α-reductase, enhances sebum production. researchgate.net This highlights the role of stanolone in cutaneous biology, influencing both hair characteristics and glandular secretions. nih.govnih.gov

Neuroendocrine Regulation and Behavioral Modulation

This compound and its metabolites play a significant role in the complex interplay between the endocrine and nervous systems, influencing hormonal regulation and behavior.

Gonadotropin Secretion Regulation in Ovariectomized Mares

Research in long-term ovariectomized (OVX) pony mares has been conducted to elucidate the role of non-aromatizable androgens like stanolone on the secretion of gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

In one study, treatment of OVX pony mares with dihydrotestosterone benzoate did not significantly alter the daily concentrations of FSH or LH compared to controls. nih.gov However, it did affect the LH response to gonadotropin-releasing hormone (GnRH). While the FSH response to GnRH was unaffected by DHT benzoate treatment, the LH response showed a significant interaction. In the DHT-treated mares, the area under the curve for LH decreased from the first to the third GnRH injection, a change not observed in the control group. nih.gov This suggests that DHT alone does not replicate the stimulatory effects that testosterone (which can be aromatized to estrogen) has on FSH production and secretion. nih.gov

Another study involving OVX mares pre-treated with dexamethasone (B1670325) or progesterone (B1679170) and then subsequently with DHT showed that DHT treatment decreased daily LH and FSH secretion and reduced the LH response to GnRH. researchgate.net Conversely, the FSH response to GnRH was increased by DHT treatment in all groups. researchgate.net These findings indicate that non-aromatizable androgens have distinct effects on gonadotropin secretion, differing from those of testosterone, and that the hormonal environment can influence the response to DHT. nih.govresearchgate.net

Interactive Table: Effect of Dihydrotestosterone (DHT) Benzoate on Gonadotropin Secretion in Ovariectomized Mares

| Parameter | Treatment Group | Finding | Citation |

| Daily LH Concentration | DHT Benzoate | No significant alteration relative to controls. | nih.gov |

| Daily FSH Concentration | DHT Benzoate | No significant alteration relative to controls. | nih.gov |

| LH Response to GnRH | DHT Benzoate | Response decreased from 1st to 3rd GnRH injection. | nih.gov |

| FSH Response to GnRH | DHT Benzoate | No significant effect on response. | nih.gov |

| Daily LH & FSH (Post-Progesterone/Dexamethasone) | DHT | Decreased daily secretion. | researchgate.net |

| FSH Response to GnRH (Post-Progesterone/Dexamethasone) | DHT | Increased FSH response to GnRH. | researchgate.net |

Oxytocin (B344502) Receptor Binding Modulation in the Ventromedial Hypothalamic Nucleus

The regulation of oxytocin receptors in the brain is influenced by steroid hormones. The ventromedial hypothalamic nucleus (VMN) is a key site for these interactions. Research has shown that testosterone's ability to regulate oxytocin receptor binding is mediated through its principal metabolites: 17 beta-estradiol and dihydrotestosterone (DHT). researchgate.net

In studies using castrated male rats, treatment with dihydrotestosterone benzoate (DHTB) alone did not effectively reinstate oxytocin receptor binding in the VMN to the levels seen in intact males. researchgate.net However, when DHTB was administered in combination with estradiol benzoate (EB), it fully restored oxytocin receptor binding to the levels of intact males, an effect also achieved by testosterone propionate (B1217596) (TP). researchgate.net Treatment with EB alone only partially restored the binding. researchgate.net These results demonstrate that the regulation of oxytocin receptors in the VMN by testosterone is not a direct action but rather a synergistic effect of its androgenic and estrogenic metabolites. Stanolone, acting on the androgen receptor, is a necessary component, along with estradiol, for the full induction of oxytocin receptor binding in this brain region. researchgate.net

Influence on Sleep-Wake Cycles in Rodents

Gonadal steroids are known to modulate sleep patterns, and these effects can be sexually differentiated. Studies in rats have explored the specific roles of testosterone's metabolites in this process. Research indicates that testosterone's suppressive effect on sleep in female rats is likely due to its aromatization into estradiol. frontiersin.org In contrast, the non-aromatizable androgen, dihydrotestosterone, did not suppress sleep in either male or female rats. frontiersin.org This suggests that stanolone itself does not share the sleep-suppressing properties of testosterone, highlighting the distinct neuroendocrine roles of androgenic and estrogenic pathways in the regulation of sleep-wake cycles. frontiersin.org

Medial Preoptic Dopamine (B1211576) Release in Copulatory Behavior

The medial preoptic area (MPOA) is a critical brain region for the integration of male sexual behavior, where dopamine (DA) release increases shortly before and during copulation. plos.org The presence of testosterone is considered necessary for this precopulatory dopamine surge. plos.org

A study investigating the effects of testosterone's metabolites on this process in castrated male rats provided specific insights into the role of this compound. plos.org Castrated rats treated with dihydrotestosterone benzoate (DHTB) alone, similar to oil-treated controls, had low basal levels of extracellular dopamine in the MPOA that did not increase during exposure to a female or during copulation testing. plos.org Consequently, these animals largely failed to engage in copulatory behavior. plos.org In contrast, animals treated with a combination of estradiol benzoate (EB) and DHTB, or with testosterone propionate (TP), exhibited normal basal dopamine levels and a significant precopulatory dopamine response, and most copulated normally. plos.org These findings suggest that while estrogenic metabolites may maintain basal dopamine levels sufficient for some sexual responses, an androgenic component, provided by stanolone, is required for the female-stimulated increase in dopamine release that facilitates normal copulatory behavior, including ejaculation. plos.org

Interactive Table: Effects of Testosterone Metabolites on MPOA Dopamine and Copulation in Castrated Male Rats

| Treatment Group | Basal MPOA Dopamine | Female-Stimulated Dopamine Release | Copulatory Behavior | Citation |

| Dihydrotestosterone Benzoate (DHTB) | Low | No Increase | Most failed to mount; none ejaculated. | plos.org |

| Estradiol Benzoate (EB) | High | No Increase | Most intromitted; none ejaculated. | plos.org |

| EB + DHTB | Normal | Precopulatory Increase | Most copulated normally. | plos.org |

| Testosterone Propionate (TP) | Normal | Precopulatory Increase | Most copulated normally. | plos.org |

| Oil (Control) | Low | No Increase | Most failed to mount; none ejaculated. | plos.org |

Immunomodulatory Effects

Androgens, including stanolone (dihydrotestosterone), are recognized as immunomodulatory agents, although their effects are highly dependent on the specific immune cell type and tissue context. plos.org Generally, androgens are associated with suppressive effects on the immune system. plos.org The androgen receptor is expressed in various immune cells, including neutrophils, macrophages, T cells, and B cells, providing a direct mechanism for androgen action. nih.gov

Research has demonstrated that dihydrotestosterone can exert anti-inflammatory effects. In a study on human meibomian gland epithelial cells, DHT significantly suppressed the expression of numerous immune-related genes, including those involved in antigen presentation, innate and adaptive immune responses, and cytokine production. nih.gov It also increased the expression of anti-inflammatory genes. nih.gov In another context, DHT was shown to reduce the severity of influenza A virus infection in mice by mitigating pulmonary inflammation, an effect attributed to androgen receptor signaling that promotes an accelerated contraction of inflammatory immune cells.

Furthermore, studies on lymphocytes have shown that DHT can directly inhibit lymphocyte proliferation in a dose-dependent manner. frontiersin.org In response to androgens, innate immune cells like macrophages can increase the production of the anti-inflammatory cytokine IL-10. plos.org These findings collectively indicate that stanolone has the capacity to modulate immune responses, often by suppressing inflammatory pathways and influencing immune cell function and differentiation. plos.org

Preclinical Research and Investigational Models of Stanolone Benzoate

In Vitro Cellular Models for Efficacy and Mechanism Assessment

In vitro models are indispensable tools in the initial stages of pharmacological research, offering a controlled environment to study the direct effects of a compound on specific cell types. rasayucancerclinic.comquantics.co.uk For Stanolone benzoate (B1203000), these models are primarily used to assess its androgenic activity and its potential role in various biological processes, including cancer and inflammation.

The mechanism of action for androgens is primarily mediated by the androgen receptor (AR), a nuclear transcription factor that regulates gene expression. medchemexpress.comnih.gov Therefore, cell lines that express the AR are crucial for studying the biological activity of compounds like Stanolone benzoate. Prostate cancer cell lines are frequently used for this purpose due to their sensitivity to androgens.

Commonly Used Cell Lines: Research in this area often employs human prostate cancer cell lines such as LNCaP, VCaP, and 22Rv1, which are known to express the AR. medchemexpress.com Engineered cell lines, such as CV1 cells stably transfected to express the human AR (CV1-ARluc), have also been developed to create highly specific and sensitive screening systems for androgenic activity. nih.gov

Research Findings: In these cellular models, the addition of androgens like DHT—the active metabolite of this compound—leads to the activation of the AR. wikipedia.org This activation triggers the receptor's translocation to the nucleus, where it binds to androgen response elements on DNA, stimulating the transcription of androgen-regulated genes. medchemexpress.com Studies have demonstrated that even the low nanomolar concentrations of DHT found in castrate-resistant prostate cancer models are sufficient to activate the AR and promote cell growth in vitro. ijbs.com The response in these cell lines is typically measured by increases in the expression of AR target genes, such as Prostate-Specific Antigen (PSA), and by assessing cell proliferation rates. mdpi.com

The role of the androgen receptor in breast cancer is an area of active investigation, as AR is expressed in a significant percentage of breast tumors, including those that are estrogen receptor-positive (ER+). oncotarget.comnih.gov Consequently, breast cancer cell lines serve as important in vitro models for exploring the effects of androgens.

Commonly Used Cell Lines: The most widely used model for ER+ breast cancer is the MCF-7 cell line. wayne.edu Other cell lines such as T47D and ZR-75-1 are also utilized in preclinical research to study hormonal responses. nih.govscienceopen.com These cells allow researchers to investigate the complex interplay between AR and ER signaling pathways.

Research Findings: Studies using these cell lines have shown that the ratio of AR to ER activity can influence tumor cell behavior. nih.gov In some contexts, AR activation by androgens like DHT can have an inhibitory effect on the proliferation of ER+ breast cancer cells. nih.gov However, in models of endocrine resistance, androgen signaling has been implicated in promoting tumor progression. nih.gov In vitro research focuses on how this compound's active metabolite, DHT, modulates cell growth, apoptosis, and the expression of genes involved in cancer progression and therapy resistance. oncotarget.com

| Model Type | Specific Cell Lines | Research Focus | Potential Findings |

|---|---|---|---|

| Androgen-Sensitive | LNCaP, VCaP, 22Rv1, CV1-ARluc | AR activation, downstream gene expression, cell proliferation | Quantification of androgenic potency, identification of AR target genes, assessment of impact on cancer cell growth. nih.govijbs.com |

| Breast Cancer | MCF-7, T47D, ZR-75-1 | Crosstalk between AR and ER signaling, effects on proliferation and endocrine resistance | Elucidation of AR's role in breast cancer subtypes, potential for AR-targeted therapies. oncotarget.comnih.gov |

| Inflammatory Cell | Macrophages, T-cells, B-cells | Immunomodulatory effects, regulation of inflammatory responses | Demonstration of anti-inflammatory potential through macrophage polarization and regulation of immune cell function. frontiersin.org |

Emerging research indicates that sex hormones, including androgens, can modulate the immune system. frontiersin.org In vitro models using immune cells are employed to investigate the potential anti-inflammatory properties of this compound. biosynth.com

Commonly Used Cell Models: Primary immune cells, such as macrophages, T-lymphocytes, and B-lymphocytes, are isolated and cultured to study the direct effects of androgens. frontiersin.org

Research Findings: Testosterone (B1683101) and its metabolites have been shown to exert anti-inflammatory effects in various models. For example, androgens can act on macrophages via the AR to promote their polarization towards an anti-inflammatory M2 phenotype. frontiersin.org Studies have also investigated the role of androgens in regulating the function of regulatory T-cells (Tregs) and regulatory B-cells (Bregs), which are crucial for maintaining immune tolerance. Furthermore, androgens can directly regulate levels of B-cell activating factor (BAFF), a key mediator in B-cell development, potentially skewing the immune response toward a less inflammatory state. frontiersin.org

Animal Models for Efficacy and Safety Evaluation

Animal models are critical for understanding the systemic effects of a compound in a whole living organism, providing data on efficacy, pharmacokinetics, and interactions between different organ systems that cannot be replicated in vitro. rasayucancerclinic.com

To study the effects of androgen replacement, researchers utilize animal models in which endogenous androgen production is eliminated. nih.gov

Commonly Used Models: The most common model of androgen deficiency is the surgically castrated (orchiectomized) male rodent. abmole.com This model allows for the controlled administration of exogenous androgens like this compound to study their ability to restore normal physiological functions. Hormone deficiency can also be modeled in females through ovariectomy. nih.gov

Research Findings: In castrated male rats, the administration of testosterone metabolites is used to investigate the restoration of androgen-dependent functions, such as male sexual behavior and dopamine (B1211576) release in the medial preoptic area of the brain. abmole.com In a model of female hormone deficiency, ovariectomized rats treated with DHT, the active form of this compound, showed an increase in appetitive sexual behaviors, demonstrating a direct effect of a non-aromatizable androgen on female receptivity. nih.gov These models are essential for confirming the biological activity of androgenic compounds in vivo.

Animal models are vital for evaluating the role of androgens in the progression of hormone-sensitive cancers and for testing potential therapeutic strategies. googleapis.com

Commonly Used Models:

Xenograft Models: These models involve implanting human cancer cells (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer) into immunocompromised mice. scienceopen.comnih.gov This allows for the study of human tumor growth in a living system. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into a mouse, are also used to better reflect human tumor biology. oncotarget.com

Transgenic Models: Genetically engineered mouse models, such as the TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) model, spontaneously develop prostate cancer in a manner that mimics human disease progression and are used to study disease evolution and therapeutic resistance. nih.gov

Research Findings: In prostate cancer xenograft models using AR-overexpressing cells, androgens are shown to drive tumor growth. These models are used to test the efficacy of AR antagonists and to study mechanisms of resistance, where tumors may continue to grow despite castration. nih.gov Studies have confirmed that the levels of DHT present in castrate-resistant tumors are sufficient to promote tumor growth in vivo. ijbs.com In breast cancer, xenograft models are used to assess how androgens affect the growth of ER+ tumors and the efficacy of endocrine therapies like aromatase inhibitors. nih.gov These in vivo studies are crucial for evaluating the potential of AR-targeted interventions in hormone-sensitive cancers.

| Model Type | Specific Model | Research Application | Key Investigated Endpoints |

|---|---|---|---|

| Androgen Deficiency | Orchiectomized (castrated) male rodents; Ovariectomized female rodents | Evaluating the restorative effects of androgen replacement | Restoration of sexual behavior, muscle mass, bone density, and other androgen-dependent physiological markers. abmole.comnih.gov |

| Hormone-Sensitive Cancer | Prostate cancer xenografts (e.g., LNCaP, VCaP) and transgenic models (e.g., TRAMP) | Investigating the role of androgens in prostate tumor growth and progression | Tumor growth rate, metastasis, changes in PSA levels, mechanisms of castration resistance. nih.govnih.gov |

| Breast cancer xenografts (e.g., MCF-7, PDX models) | Studying the effect of androgens on breast tumor growth and endocrine therapy response | Tumor growth inhibition or promotion, interplay with estrogen receptor signaling, therapy resistance. oncotarget.comnih.gov |

Experimental Autoimmune Prostatitis Models

Experimental Autoimmune Prostatitis (EAP) serves as a crucial model for understanding non-bacterial prostatitis in humans. nih.gov This model is induced by using specific antigens to provoke an autoimmune response, leading to the infiltration of inflammatory cells and subsequent damage to the prostate tissue. nih.gov Research in this area has explored the influence of androgens like dihydrotestosterone (B1667394) on the immune response within the prostate. One study highlighted that dihydrotestosterone can influence the immune response in EAP, suggesting a role for androgens in the pathophysiology of prostatic inflammation. chemicalbook.com While direct studies on this compound in EAP models are not extensively detailed in the provided results, the known conversion of this compound to stanolone (DHT) implies its relevance in modulating the immune environment of the prostate. wikipedia.orgchemicalbook.com The EAP model often utilizes C57BL/6 mice, where prostate supernatant emulsified with Freund's adjuvant is used to induce the condition. nih.gov

Neurobehavioral Models (e.g., Sleep-Wakefulness Modulation)

The influence of gonadal steroids on sleep and wakefulness is a significant area of neurobehavioral research. Studies have shown that gonadal steroids can modulate sleep patterns in a sexually differentiated manner. nih.gov For instance, research in rats has indicated that estradiol (B170435) and testosterone can suppress sleep, and these effects are more pronounced in females. nih.gov Interestingly, the non-aromatizable androgen dihydrotestosterone (the active form of this compound) did not show a sleep-suppressing effect in either male or female rats. nih.gov This suggests that the effects of testosterone on sleep may be mediated through its aromatization to estradiol, rather than its conversion to DHT. nih.gov The ventrolateral preoptic area (VLPO), a key sleep-promoting nucleus, is influenced by early life steroid exposure, which can organize adult sleep patterns and responses to gonadal steroids. nih.gov

Metabolic Studies in Aged Animal Models

Metabolic research in aged populations has investigated the effects of stanolone on various physiological parameters. A study conducted on eight elderly men on both high and low protein diets examined the impact of stanolone on the retention of nitrogen, potassium, phosphorus, and calcium. nih.gov The research also monitored the urinary excretion of 17-keto, 11-oxy, and 17-hydroxy steroids. nih.gov While the detailed quantitative outcomes of this specific study are not available in the provided search results, it underscores the investigational use of stanolone in understanding metabolic changes associated with aging. chemicalbook.comnih.gov Such studies are critical for elucidating the potential roles of androgens in maintaining metabolic homeostasis in the elderly.

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Systems

The pharmacokinetic and pharmacodynamic profile of this compound is intrinsically linked to its nature as a prodrug of stanolone (DHT). wikipedia.org Esterification of stanolone, as with the benzoate ester, is a common strategy to create a long-lasting depot effect when administered via intramuscular injection. wikipedia.org

Bioavailability and Systemic Exposure Characterization

As a prodrug administered via injection, this compound is designed for complete (100%) bioavailability. wikipedia.orgwikipedia.org The ester form allows for a slow release of the active hormone, stanolone, into the systemic circulation. The systemic exposure to stanolone can be influenced by the rate of hydrolysis of the benzoate ester. While specific bioavailability data for this compound was not found, the parent compound, stanolone, has very low oral bioavailability. wikipedia.org Topical administration of stanolone gel results in approximately 10% bioavailability. wikipedia.org One study reported an Area Under the Curve (AUC) for stanolone serum concentration of 44.8 nM × h following a single 16 mg topical dose, providing an insight into systemic exposure levels achievable through transdermal routes. ncats.io

Metabolism and Excretion Pathways

Once this compound releases stanolone, the latter undergoes further metabolism. Stanolone is a potent androgenic metabolite of testosterone, produced by the action of 5α-reductase. drugbank.compharmacompass.com A key characteristic of stanolone is that it cannot be aromatized into estradiol. drugbank.com The metabolism of stanolone primarily occurs in the liver. wikipedia.org Dihydrotestosterone can be further metabolized into 5α-androstane-3α,17β-diol (3α-Diol) and 5α-androstane-3β,17β-diol (3β-Diol). nih.gov The primary route of excretion for stanolone metabolites is through the urine. wikipedia.org

Prodrug Conversion to Stanolone (DHT)

This compound is a synthetic ester of stanolone and functions as a prodrug. wikipedia.org This means that after administration, it is converted within the body into the active compound, stanolone, which is also known as dihydrotestosterone (DHT). wikipedia.orgdrugbank.com This conversion is a fundamental aspect of its mechanism of action, allowing for a sustained release and prolonged activity of DHT. wikipedia.org The esterification of stanolone to create prodrugs like this compound is a well-established pharmaceutical strategy to improve the pharmacokinetic properties of the parent drug, particularly for injectable formulations. wikipedia.org

Clinical Investigations and Therapeutic Exploration of Stanolone Benzoate

Efficacy in Hormone-Responsive Cancers

The role of androgens in hormone-sensitive cancers, such as breast cancer, is complex. The androgen receptor (AR) is often expressed in breast cancer, and its activation can influence tumor growth, sometimes in opposition to the effects of estrogen. nih.govfrontiersin.org

Historically, stanolone has been evaluated for the treatment of advanced breast cancer. nih.govwikipedia.org Research from the 1950s indicated its effectiveness in this patient population. wikipedia.org Modern studies have built on this by investigating the mechanisms behind these effects, particularly in cancers that have become resistant to standard endocrine therapies. nih.govchemicalbook.com

Androgens like stanolone are understood to inhibit the proliferation of breast cancer cells through their interaction with androgen receptors present on these cells. chemicalbook.com This has led to its exploration as a second-line therapy for patients whose cancer has become resistant to treatments like tamoxifen (B1202) or aromatase inhibitors. chemicalbook.com In these resistant cases, the goal of stanolone therapy is to slow the cancer's progression and potentially improve survival rates. chemicalbook.com The rationale is partly based on the observation that androgen receptor activation can antagonize the activity of the estrogen receptor alpha (ERα) and has been shown to reduce tumor growth in models of endocrine-resistant breast cancer. nih.gov Furthermore, some studies have noted that in Tamoxifen-resistant breast cancer, high levels of androgen receptor mRNA can be present, and blocking this signaling pathway may reverse the resistance. frontiersin.org

| Research Focus | Key Finding | Relevant Context |

|---|---|---|

| Advanced Breast Cancer | Found to be an effective treatment in early studies. nih.govwikipedia.org | Historical use in the 1950s. wikipedia.org |

| Hormone-Therapy Resistant Cases | Can be effective as a second-line treatment to slow cancer growth. chemicalbook.com | Used in patients resistant to tamoxifen or aromatase inhibitors. chemicalbook.com |

| Mechanism of Action | Inhibits cancer cell growth by binding to androgen receptors. chemicalbook.com | AR activation may antagonize ERα activity. nih.gov |

Applications in Androgen Deficiency Syndromes

Stanolone and its esters are primarily used in androgen replacement therapy to address deficiencies in male hormones. wikipedia.orgncats.io

Stanolone is indicated for use as a male sex steroid replacement in men with androgen deficiency, a condition also known as male hypogonadism. ncats.iochemicalbook.comchemicalbook.com This therapeutic application is a primary use for pharmaceutical formulations of dihydrotestosterone (B1667394). chemnet.com However, it is noted that stanolone is no longer recommended for this purpose in some contexts due to biological differences from testosterone (B1683101), such as its lack of conversion to estrogen. wikipedia.org

The natural decline in testosterone levels during aging is associated with various physiological changes. nih.gov Stanolone has been identified for use in treating androgen deficiency related to the aging process. chemicalbook.comlookchem.com Research in animal models has shown that increasing age is linked to a significant decrease in the brain levels of the potent androgen dihydrotestosterone (stanolone). nih.gov This age-related hormonal depletion may contribute to functional impairments in androgen-responsive tissues like the brain. nih.gov

Pediatric Endocrine Conditions (e.g., Microphallus)

Stanolone has been applied in the field of pediatric endocrinology to address specific developmental conditions. chemicalbook.comlookchem.come-apem.org Its use has been specifically noted for the treatment of microphallus in infants. chemicalbook.comlookchem.com Stanolone has also been designated as an orphan drug for the treatment of micropenis. nih.govfda.gov In clinical practice, it has been used as a topical gel to treat small penis in prepubertal boys, including those with partial androgen insensitivity syndrome. wikipedia.org The hormone plays a crucial physiological role in the maturation of the penis and scrotum. chemicalbook.comlookchem.com

Dermatological Research (e.g., Gynecomastia, Cellulite)

Research has extended into the use of topical stanolone for certain dermatological and cosmetic conditions.

One application is in the treatment of gynecomastia, the benign enlargement of breast tissue in males. wikipedia.orgnih.gov Topical stanolone has been found to be useful in these cases. wikipedia.org A study involving prolonged treatment with percutaneous dihydrotestosterone for gynecomastia yielded positive results. nih.gov

| Patient Group | Number of Patients | Outcome |

|---|---|---|

| Idiopathic Gynecomastia | 30 | Breast enlargement regressed or was substantially reduced in 22 patients. |

| Gynecomastia with Hypogonadism | 17 | Breast enlargement regressed or was substantially reduced in all cases (except those with gonadal dysgenesis). |

Additionally, topical androgens like androstanolone have been investigated for the treatment of cellulite in women. wikipedia.orgwikiwand.com Research has also found that applying topical androstanolone to the abdomen can significantly decrease subcutaneous abdominal fat in female subjects, suggesting a potential use for improving body silhouette. wikipedia.org

Historical Clinical Research Contexts (e.g., Hospital Psychiatric Practice)

In the mid-20th century, the therapeutic potential of hormonal agents, including androgens, was explored across various fields of medicine, including psychiatric practice. One of the specific compounds investigated was stanolone benzoate (B1203000). Historical clinical research from this era provides a window into the early scientific inquiries regarding the intersection of endocrinology and mental health.

A notable investigation into the use of stanolone benzoate within a psychiatric setting was documented in a 1959 study conducted in a hospital environment. nih.gov This research focused on the application of methylandrostanolone and this compound in psychiatric patients. nih.gov The primary therapeutic target of this clinical exploration was depressive disorders. nih.gov The selection of a psychiatric hospital as the research context underscores the focus on significant mental health conditions of the time. nih.gov

The investigation was situated within the broader medical effort to understand the role of androgens in therapy, including their potential application in hormone replacement and the management of depression. nih.gov While the existence of this specific research is documented, the detailed quantitative outcomes and patient-specific findings from the 1959 study are not extensively detailed in currently accessible literature.

The general focus of such historical studies was often on the observable clinical changes in patients with specific psychiatric diagnoses. The table below conceptualizes the type of data that would have been central to such an investigation, based on the documented scope of the 1959 study.

Interactive Data Table: Conceptual Framework of the 1959 this compound Psychiatric Study

| Parameter | Description | Finding |

| Patient Population | Individuals diagnosed with depressive disorders within a hospital psychiatric practice. nih.gov | Data Not Available in Cited Sources |

| Intervention | Administration of this compound. nih.gov | Data Not Available in Cited Sources |

| Primary Endpoint | Therapeutic effect on symptoms of depression. nih.gov | Data Not Available in Cited Sources |

| Research Setting | Hospital, Psychiatric. nih.gov | Data Not Available in Cited Sources |

Advanced Analytical Methodologies for Stanolone Benzoate Research

Liquid Chromatography Tandem-Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalytical quantification of steroids, including stanolone. frontiersin.org This preference is due to its superior specificity and sensitivity compared to traditional immunoassay methods, which can be prone to analytical interferences. farmaciajournal.comphenomenex.com The technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. This allows for the accurate measurement of analytes like stanolone even at the low concentrations typically found in biological samples. frontiersin.org

The development of a robust LC-MS/MS method requires comprehensive validation to ensure its reliability for quantitative analysis. Validation parameters typically include assessing the method's accuracy, precision, linearity, and the lower limit of quantification (LLOQ). nih.gov For many steroids, intra- and inter-day precision values are generally expected to be less than 15%. nih.gov

Achieving the required sensitivity for quantifying low-level endogenous steroids like stanolone can be challenging because it may not ionize efficiently in the mass spectrometer. msacl.org To overcome this, researchers often employ chemical derivatization, a process that modifies the target molecule to improve its ionization efficiency and, consequently, the sensitivity of the assay. msacl.orgnih.gov This allows for reliable measurement in the picogram-per-milliliter (pg/mL) range. msacl.org The use of surrogate matrices, such as charcoal-stripped serum, for the preparation of calibration standards is a common practice that must be validated to ensure it accurately reflects the behavior of the analyte in the authentic biological matrix. nih.govresearchgate.net

Table 1: Example of LC-MS/MS Method Validation Parameters for Androgen Analysis

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | msacl.org |

| LLOQ | Signal-to-noise ratio >10:1 | waters.com |

| Intra-assay Precision (CV) | < 15% | nih.gov |

| Inter-assay Precision (CV) | < 15% | nih.gov |

This table presents typical validation parameters based on published methods for related steroid hormones.

Once a method is validated, it can be used to establish reference intervals in a well-defined healthy population. sci-hub.se These ranges are crucial for interpreting research data. The process involves analyzing samples from a significant number of carefully selected healthy individuals, with results often stratified by factors like gender and age. sci-hub.se

However, even with a precise technique like LC-MS/MS, variations in results can occur between different laboratories due to differences in pre-analytical and analytical methods. sci-hub.se This highlights the importance of inter-laboratory comparison studies and harmonization efforts. sci-hub.senih.gov The use of certified reference materials and participation in proficiency testing schemes are essential steps toward achieving standardization and ensuring that data generated in different research settings are comparable. sci-hub.senih.gov

A significant advantage of LC-MS/MS over immunoassays is the mitigation of cross-reactivity. farmaciajournal.comphenomenex.com Immunoassays rely on antibodies to bind to a target molecule, but these antibodies can sometimes bind to other structurally similar compounds, leading to inaccurate measurements. nih.govannlabmed.org Steroids, which share a common core structure, are particularly susceptible to this issue.

LC-MS/MS minimizes this problem through a two-dimensional separation process. First, liquid chromatography separates stanolone from other steroids based on their physicochemical properties, even distinguishing between isomers (molecules with the same formula but different structures). phenomenex.comresearchgate.net Second, the mass spectrometer selectively monitors for specific mass-to-charge (m/z) transitions that are unique to the target analyte. farmaciajournal.com This dual specificity ensures that the signal being measured corresponds only to the compound of interest, providing a highly accurate quantification free from the interferences that can affect other methods. waters.com

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools for confirming the chemical structure and assessing the purity of a compound like stanolone benzoate (B1203000). These techniques probe the interaction of molecules with electromagnetic radiation to provide a unique fingerprint of the substance.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used for structural elucidation. jchps.com IR spectroscopy measures the absorption of infrared light by a molecule, which occurs when the vibration of a bond or functional group causes a change in the molecule's dipole moment. jchps.com Raman spectroscopy, conversely, involves the inelastic scattering of laser light, with signals arising from vibrations that cause a change in the molecule's polarizability. jchps.com

For stanolone benzoate, the IR spectrum provides clear evidence of its key functional groups. The presence of a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group and another for the ketone group on the steroid A-ring would be expected. Experimental IR spectra for this compound have been documented. nih.gov The analysis of these spectra, often aided by comparison to computational models, allows for the detailed assignment of vibrational modes, confirming the compound's structure. nih.govunesp.br

Table 2: Characteristic Infrared Absorption Regions for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1720-1700 |

| C=O (Ester) | Stretch | 1750-1735 |

| C-O (Ester) | Stretch | 1300-1000 |

This table shows generalized absorption regions for the functional groups present in the molecule.

Beyond its use in quantification, mass spectrometry is a powerful tool for structural elucidation. In this application, the compound is ionized, and the mass-to-charge (m/z) ratio of the resulting molecular ion is measured, confirming the molecular weight. The molecule can then be fragmented, and the pattern of these fragments provides detailed structural information.

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound shows a distinct fragmentation pattern. nih.gov The fragmentation is influenced by the structure, with the ester and steroid portions breaking apart in predictable ways. The resulting mass spectrum, with its unique set of fragment ions and their relative abundances, serves as a molecular fingerprint that can be used to unequivocally identify the compound and assess its purity. nih.gov

Table 3: Experimental GC-MS Peak Data for this compound

| Mass-to-Charge (m/z) | Relative Intensity (%) | Putative Fragment |

|---|---|---|

| 105 | 99.99 | Benzoyl Cation [C₇H₅O]⁺ |

| 272 | 81.50 | Stanolone fragment [M-C₇H₆O₂] |

| 257 | 22.30 | Fragment from steroid nucleus |

| 149 | 21.54 | Phthalic anhydride (B1165640) fragment (common contaminant) |

Data sourced from PubChem CID 13987. nih.gov

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating this compound from biological and other matrices. The choice between gas and liquid chromatography is often dictated by the compound's volatility and the complexity of the sample.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For many steroids, including androgens, GC-MS analysis requires a chemical derivatization step to increase their volatility and thermal stability. nih.govresearchgate.netthermofisher.com This process typically involves converting polar functional groups (like hydroxyl and keto groups) into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net This not only facilitates the passage of the analyte through the GC column but can also improve selectivity and sensitivity. dshs-koeln.de

However, the analysis of esterified anabolic steroids like this compound presents unique challenges. Research indicates that derivatization procedures may not be suitable for these compounds. One study evaluating the thermal stability and GC-MS analysis of various doping agents found that esterified anabolic steroids, including Stanolone-17 benzoate, could yield complex chromatograms with multiple peaks corresponding to partial derivatization, making the analysis less specific. researchgate.net The study suggested that quantitative analysis of these esters might be better performed in their non-derivatized form. researchgate.net The heavier molecular mass and higher melting point of Stanolone-17 benzoate were noted as potential reasons for its non-derivatization under the tested conditions. researchgate.net

Experimental GC-MS data provides insight into the fragmentation pattern of this compound, which is crucial for its identification.

Table 1: Experimental GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Instrument Type | EI-B (Electron Ionization) |

| Ionization Mode | Positive |

| Major Mass Peaks (m/z) | 105, 272, 257, 149, 273 |

Data sourced from PubChem. nih.gov

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) has become an indispensable tool for analyzing non-volatile or thermally labile compounds like this compound, particularly within complex biological matrices such as serum, plasma, and hair. lcms.cznih.govkcl.ac.uk This technique avoids the need for derivatization required for GC-MS, simplifying sample preparation. diva-portal.org LC-MS/MS methods are often preferred for steroid esters as they can provide the necessary sensitivity and specificity for detection at very low concentrations. waters.com

The direct detection of an intact synthetic steroid ester, such as this compound, in blood or hair provides unequivocal proof of its administration. nih.gov Researchers have developed and validated LC-HRMS methods for screening numerous anabolic steroids and their esters. For instance, a method using an Orbitrap mass spectrometer operating in full scan mode was developed to screen for these compounds in hair, identifying them by their exact mass, isotopic cluster, and retention time. kcl.ac.uk Another study successfully developed an LC-HRMS method to detect and quantify various steroid esters, including testosterone (B1683101) benzoate, in hair samples. nih.gov The high resolving power of instruments like the Orbitrap allows for the acquisition of data with high mass accuracy, providing sufficient structural diagnostic ions and enhancing confidence in compound identification. mdpi.com

The advantages of LC-HRMS in complex matrices include: